

Application Notes and Protocols: Measuring SPAK Kinase Inhibition by ZT-1a In Vitro

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Compound of Interest

Compound Name: ZT-1a

Cat. No.: B10828095

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Introduction

STE20/SPS1-related proline/alanine-rich kinase (SPAK) is a serine/threonine kinase that plays a crucial role in regulating ion homeostasis by phosphorylating and modulating the activity of cation-chloride cotransporters (CCCs), such as NKCC1 and KCCs.[1][2][3] The activity of SPAK is, in turn, regulated by upstream With-No-Lysine (WNK) kinases.[2][4] Dysregulation of the WNK-SPAK signaling pathway has been implicated in various pathological conditions, including hypertension and neurological disorders.[5][6]

ZT-1a is a novel, potent, and selective non-ATP-competitive inhibitor of SPAK.[7][8][9] It effectively reduces the SPAK-dependent phosphorylation of CCCs, thereby inhibiting NKCC1 and stimulating KCCs.[8][10] These application notes provide detailed protocols for in vitro assays to measure the inhibitory activity of **ZT-1a** against SPAK kinase.

Data Presentation

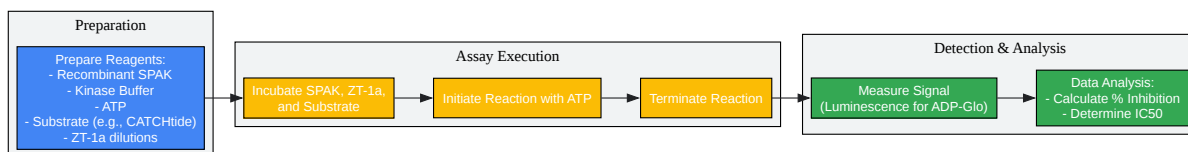
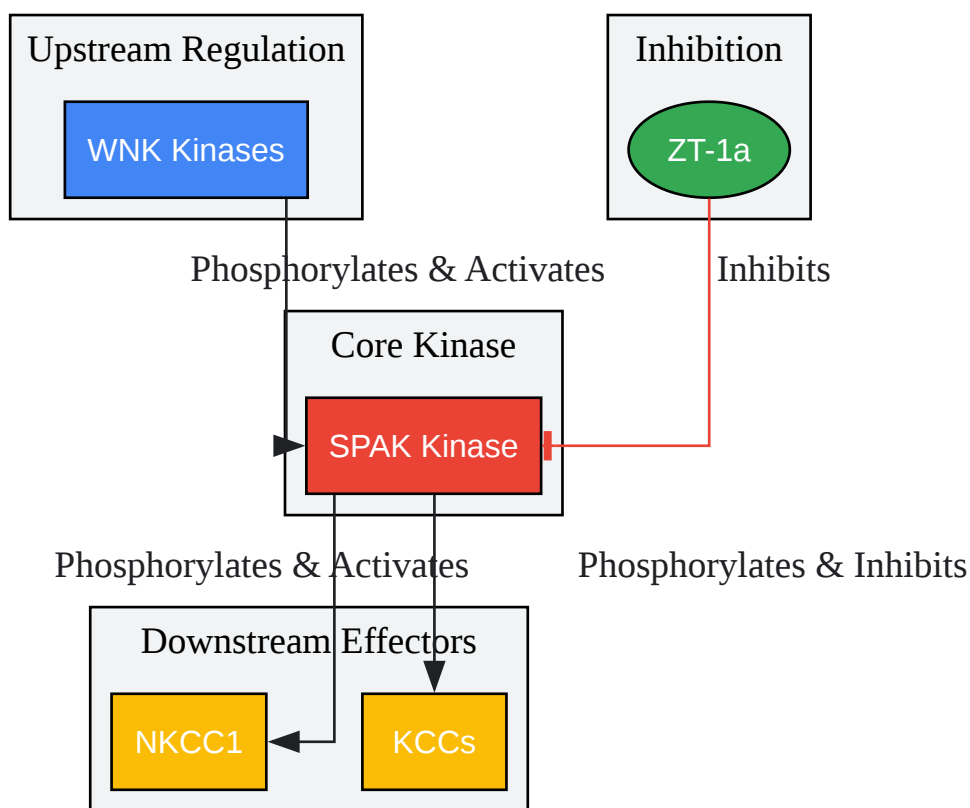
Table 1: In Vitro Inhibition of SPAK Activity by ZT-1a

Parameter	Value	Cell Line/System	Reference
EC50	~1 μ M	HEK-293 cells	[11]
SPAK Phosphorylation (Ser373) Inhibition	70 \pm 3.8% at ~3–10 μ M	HEK-293 cells	[1]

Table 2: Effect of ZT-1a on SPAK-Dependent Phosphorylation of Cation-Chloride Cotransporters (CCCs) in HEK-293 Cells

Target Phosphorylation Site	ZT-1a Concentration	% Inhibition	Reference
NKCC1 p-Thr203/207/212	1 μ M	72 \pm 5.2%	[1]
KCCs (sites 1/2)	3 μ M	65–77%	[1]

Signaling Pathway and Experimental Workflow Diagrams



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